molecular formula C7H4ClIN2 B1424167 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-51-0

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1424167
M. Wt: 278.48 g/mol
InChI Key: INXXPKHKUUMVKX-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle with the empirical formula C7H4ClIN2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is 278.48 . The SMILES string representation is Clc1cnc2[nH]cc(I)c2c1 . The InChI string is 1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a solid substance . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available.

Scientific Research Applications

Synthesis and Derivative Formation

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, one study discussed the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, which are related to 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, in Sonogashira-type cross-coupling reactions. These reactions lead to the creation of 1-phenylpyrazolo[4,3-c]pyridines, demonstrating the compound's utility in developing complex molecular structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Use in Heterocyclic Chemistry

Another significant application is in the field of heterocyclic chemistry, where the compound is used for synthesizing previously unknown structures. Alekseyev et al. (2017) proposed a method using Fischer reaction in polyphosphoric acid for synthesizing heterocyclic structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system, underlining the compound's role in exploring new heterocyclic systems (Alekseyev, Amirova, & Terenin, 2017).

Building Blocks for Derivative Synthesis

Further research by Figueroa‐Pérez et al. (2006) shows the use of related compounds, like 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, as versatile building blocks. These compounds facilitate the synthesis of 4-substituted 7-azaindole derivatives, highlighting their importance as fundamental components in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Applications in Organic Chemistry

Cardoza et al. (2019) utilized a related compound, 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b] pyridine, in a Pd-catalyzed synthesis process. This process showcases the compound's utility in developing multi-aryl 7-azaindoles with potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which mean that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

As a unique chemical provided for early discovery researchers, 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine could be used in various research fields . Its potential in the development of FGFR inhibitors suggests a promising direction for future research .

properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXPKHKUUMVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696641
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190310-51-0
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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